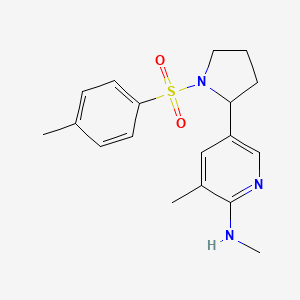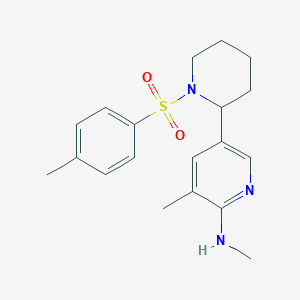
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4S)-: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a methylthio group and a tert-butyl ester
准备方法
合成路线和反应条件
1,2-吡咯烷二羧酸, 4-(甲硫基)-, 1-(1,1-二甲基乙基)酯, (2S,4S)-的合成通常涉及以下步骤:
吡咯烷环的形成: 吡咯烷环可以通过涉及适当前体的环化反应合成。
甲硫基的引入: 甲硫基通过取代反应引入,通常使用甲硫醇或相关试剂。
酯化: 最后一步是酯化,以引入叔丁酯基团,通常使用叔丁醇和酸催化剂。
工业生产方法
该化合物的工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化。这包括使用连续流动反应器、自动化合成设备和严格的质量控制措施,以确保高纯度和高产率。
化学反应分析
反应类型
1,2-吡咯烷二羧酸, 4-(甲硫基)-, 1-(1,1-二甲基乙基)酯, (2S,4S)-会发生各种化学反应,包括:
氧化: 甲硫基可以使用氧化剂(如过氧化氢或间氯过氧苯甲酸)氧化成亚砜或砜。
还原: 还原反应可以针对酯基,使用还原剂(如氢化铝锂)将其转化为醇。
取代: 该化合物可以发生亲核取代反应,其中甲硫基被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸。
还原: 氢化铝锂、硼氢化钠。
取代: 各种亲核试剂,如胺、硫醇和卤化物。
主要产物
氧化: 亚砜、砜。
还原: 醇。
取代: 用不同的取代基取代甲硫基的衍生物。
科学研究应用
1,2-吡咯烷二羧酸, 4-(甲硫基)-, 1-(1,1-二甲基乙基)酯, (2S,4S)-在科学研究中有多种应用:
化学: 用作有机合成的构建块,以及更复杂分子的前体。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医学: 探索其潜在的治疗作用,特别是在新药开发方面。
工业: 用于合成特种化学品和材料。
作用机制
1,2-吡咯烷二羧酸, 4-(甲硫基)-, 1-(1,1-二甲基乙基)酯, (2S,4S)-的作用机制涉及其与特定分子靶标的相互作用。甲硫基可以参与各种生化途径,可能抑制酶或与受体结合。确切的机制取决于具体的应用和所涉及的生物系统。
相似化合物的比较
类似化合物
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester, (2S,4R)-
独特性
1,2-吡咯烷二羧酸, 4-(甲硫基)-, 1-(1,1-二甲基乙基)酯, (2S,4S)-的独特性在于甲硫基的存在,它赋予了与类似物相比独特的化学反应性和潜在的生物活性。这使其成为在各个科学领域进行研究和开发的宝贵化合物。
属性
分子式 |
C11H19NO4S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC 名称 |
(2S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-9(13)8-5-7(17-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m0/s1 |
InChI 键 |
UQPCJTYYRCTFFA-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)O)SC |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)
![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)


![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)

![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)


